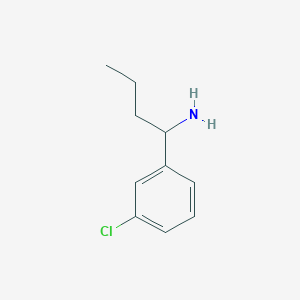
1-(3-氯苯基)丁-1-胺
描述
“1-(3-Chlorophenyl)butan-1-amine” is a chemical compound with the molecular formula C10H14ClN . It is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
While specific synthesis methods for “1-(3-Chlorophenyl)butan-1-amine” were not found in the search results, a paper on the structure and data-driven protein engineering of transaminases for improving activity and stereoselectivity was found . This paper discusses the creation of variants of the ATA from Ruegeria sp. (3FCR) with improved catalytic activity and reversed stereoselectivity .
Molecular Structure Analysis
The molecular structure of “1-(3-Chlorophenyl)butan-1-amine” is represented by the formula C10H14ClN . A paper on the structure and data-driven protein engineering of transaminases discusses the creation of variants of the ATA from Ruegeria sp. (3FCR) with improved catalytic activity and reversed stereoselectivity .
Chemical Reactions Analysis
Amines, such as “1-(3-Chlorophenyl)butan-1-amine”, can undergo various reactions. For example, they can be alkylated by reaction with a primary alkyl halide . They can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .
科学研究应用
化学反应和合成
1-(3-氯苯基)丁-1-胺在各种化学反应和合成过程中发挥作用。例如,它参与 1,3-恶嗪-2,4(3H)-二酮衍生物的开环反应,导致产生各种反应产物,如嘧啶、乙酰乙酰胺和氨基甲酸酯 (Kinoshita、Takeuchi、Kondoh 和 Furukawa,1989)。它还在与脂环胺的反应动力学研究中发挥作用,表明其在理解反应机理方面的效用 (Castro、Leandro、Quesieh 和 Santos,2001)。色谱分离和光谱学
该化合物用于色谱法中,如 4-氨基-3-(4-氯苯基)丁酸异构体的液相色谱分离所示,突出了其在分析化学中用于分离和纯化过程的相关性 (Vaccher、Berthelot、Flouquet 和 Debaert,1991)。药物化学和药物合成
它在合成药物中间体方面很重要,例如 1,4-N,N-取代哌嗪,说明了它在药物化合物开发中的重要性 (Xue Weiliang,2008)。此外,该化合物用于合成新型异喹啉,显示了其在创造新治疗剂中的适用性 (Prabakaran、Manivel 和 Khan,2010)。催化和反应机理
1-(3-氯苯基)丁-1-胺也参与催化和反应机理的研究。例如,它用于对 N-叔丁基磺酰亚胺的研究中,有助于不对称合成胺 (Ellman、Owens 和 Tang,2002)。材料科学和化学
该化合物与材料科学和化学领域相关,如其在配合物的合成和表征中的应用所示,有助于我们理解分子结构和相互作用 (Amirnasr、Schenk、Gorji 和 Vafazadeh,2001)。
未来方向
While specific future directions for “1-(3-Chlorophenyl)butan-1-amine” were not found in the search results, a paper on the structure and data-driven protein engineering of transaminases discusses the potential for machine learning in protein engineering . This could potentially be applied to the study and development of “1-(3-Chlorophenyl)butan-1-amine” and similar compounds in the future.
属性
IUPAC Name |
1-(3-chlorophenyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3,5-7,10H,2,4,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKCBNQUAIZXRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=CC=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)butan-1-amine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


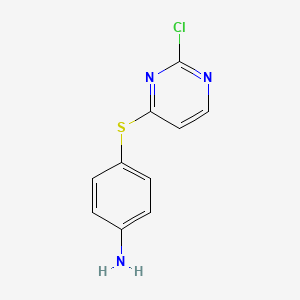
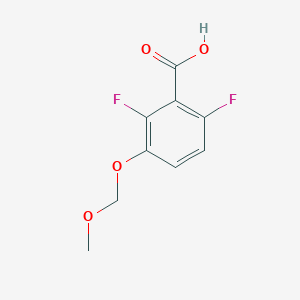
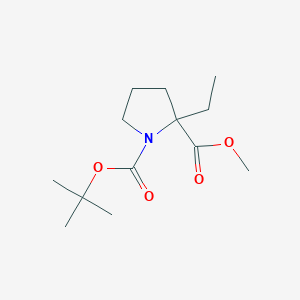
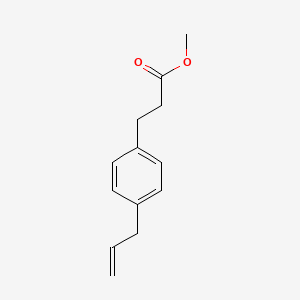
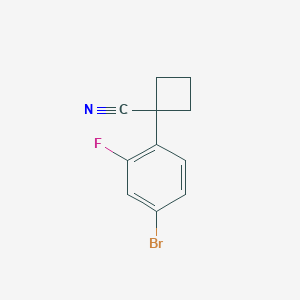
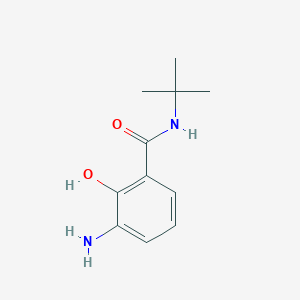
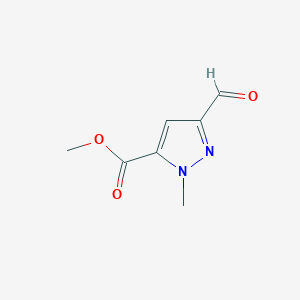
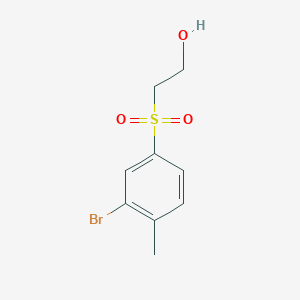
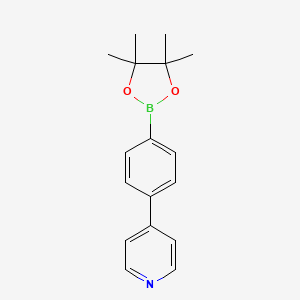
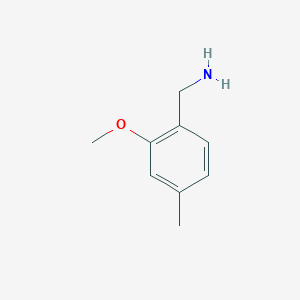
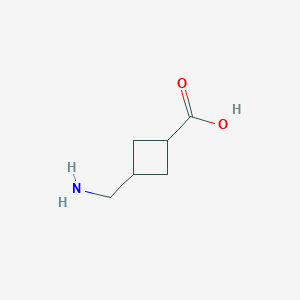
![6-bromo-N-methylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1397136.png)
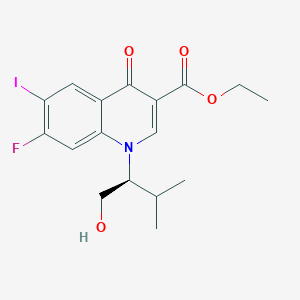
![(6aR,8S,10aS)-10a-((4-Chlorophenyl)sulfonyl)-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-8-ol](/img/structure/B1397142.png)